(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is a compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones, which are characterized by a six-membered ring containing both oxygen and carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of treatments for conditions such as benign prostatic hyperplasia and other disorders related to androgen activity .
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one can be classified as a pyranone derivative. Pyranones are cyclic compounds that contain a pyran ring with a carbonyl group, and they are known for their diverse biological activities. This specific compound's stereochemistry (6S) indicates the configuration around the chiral center at the sixth position of the pyran ring.
The synthesis of (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes using 3-(benzyloxy) propionic acid as a starting material, followed by several steps including chlorination, condensation, and cyclization reactions .
The molecular formula for (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is . The structure features a six-membered ring with one oxygen atom and a phenethyl group attached at the sixth carbon position.
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one can participate in various chemical reactions typical of pyranone derivatives:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is primarily associated with its biological activity as an antiandrogen. It inhibits testosterone metabolism by targeting enzymes involved in androgen synthesis and action .
Research indicates that compounds within this class can modulate hormonal pathways effectively, making them candidates for treating conditions like benign prostatic hyperplasia.
Relevant analyses indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry.
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one has several scientific applications:
A highly efficient route to (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one employs olefin cross-metathesis as the pivotal step. The synthesis commences with commercially available 5-phenylpentan-1-ol, which undergoes cross-metathesis with ethyl acrylate using second-generation Grubbs' catalyst in dichloromethane at 40°C. This reaction yields the unsaturated ester as the exclusive E-isomer in 87% yield. Subsequent treatment with benzaldehyde under potassium tert-butoxide catalysis generates a benzylidene acetal, establishing the critical 1,3-syn-polyol system. Functional group manipulations and lactonization complete the synthesis, demonstrating excellent stereocontrol through substrate-directed diastereoselection [1].
Key advantages:
An alternative stereoselective pathway exploits Sharpless asymmetric epoxidation to establish chiral centers. Homoallylic alcohol precursors undergo titanium-mediated asymmetric epoxidation using diethyl tartrate as the chiral controller, achieving >90% enantiomeric excess. Regioselective epoxide ring opening with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) proceeds with exclusive anti stereochemistry, furnishing the required 1,3-diol motif. Wittig olefination under carefully controlled conditions provides the (Z)-configured enoate precursor, with ring-closing metathesis or lactonization completing the pyranone core. This approach delivers the target molecule in 11 linear steps with an overall yield of 28%, demonstrating the robustness of chiral auxiliary methods for complex natural product synthesis [2].
Table 1: Comparative Analysis of Synthetic Methodologies
| Method | Key Steps | Stereochemical Outcome | Overall Yield |
|---|---|---|---|
| Olefin Cross-Metathesis | Grubbs' catalysis, benzylidene acetal | 1,3-syn-diol established | ~35% (8 steps) |
| Sharpless Epoxidation | Asymmetric epoxidation, Red-Al opening | >90% ee, anti-diol | 28% (11 steps) |
| Organocatalysis | Proline aminoxylation, RCM | Iterative stereocontrol | 22% (9 steps) |
Innovative organocatalytic approaches employ L-proline as a chiral catalyst for iterative stereocontrol. The synthesis features sequential α-aminoxylations of aldehyde precursors to install contiguous stereocenters with high enantioselectivity (up to 98% ee). Horner-Wadsworth-Emmons (HWE) olefination elongates the carbon chain while maintaining stereochemical integrity. The critical dihydropyranone ring is forged via ring-closing metathesis (RCM) using Grubbs II catalyst, completing the scaffold in 9 linear steps. This strategy exemplifies modern trends in sustainable catalysis, avoiding transition metals in stereodetermining steps while achieving 22% overall yield [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5